![molecular formula C17H24Cl2N4O4S2 B2736848 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1396877-51-2](/img/structure/B2736848.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H24Cl2N4O4S2 and its molecular weight is 483.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigates various heterocycles to improve metabolic stability. This research is crucial for designing more stable and potent inhibitors for cancer therapy and other diseases where PI3K/mTOR pathways play a role. A study by Stec et al. (2011) on benzothiazole analogues exemplifies efforts to enhance drug efficacy and metabolic stability, which is relevant to understanding the potential applications of similar compounds (Stec et al., 2011).
Anticancer Activity
Sulfonamide derivatives, including those with benzothiazole moieties, have been explored for their cytotoxic activity against various cancer cell lines. The synthesis and evaluation of these derivatives reveal potential therapeutic applications in cancer treatment. For example, compounds synthesized by Ghorab et al. (2015) demonstrated potent activity against breast and colon cancer cell lines, showcasing the importance of structural variations in developing new anticancer agents (Ghorab et al., 2015).
Anticonvulsant Properties
Compounds containing benzothiazole and acetamide pharmacophores have been investigated for their anticonvulsant properties. Research into new series of such compounds has led to the identification of promising leads for the development of anticonvulsant drugs. This is exemplified by the work of Amir et al. (2012), who synthesized and screened a series of benzothiazole derivatives, identifying specific morpholino and imidazolyl derivatives as potent anticonvulsant agents (Amir et al., 2012).
Antimicrobial and Antiviral Activities
The synthesis of benzothiazole derivatives with various pharmacophores has also been directed towards evaluating their antimicrobial and antiviral potentials. Studies such as the synthesis and antiviral activity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Chen et al. (2010) contribute to the search for new antimicrobial and antiviral agents. These efforts highlight the versatile applications of benzothiazole and related compounds in combating infectious diseases (Chen et al., 2010).
Enzyme Inhibition
Research into enzyme inhibitors has explored the use of thiazolylsulfonamides and related structures. These compounds have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrases, which are involved in various physiological and pathological processes. The lead development of thiazolylsulfonamides with carbonic anhydrase inhibitory action, as investigated by Carta et al. (2017), underscores the therapeutic potential of these compounds in treating diseases like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4S2.ClH/c1-20(28(2,24)25)12-15(23)22(7-6-21-8-10-26-11-9-21)17-19-16-13(18)4-3-5-14(16)27-17;/h3-5H,6-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRKCXLRQHVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)

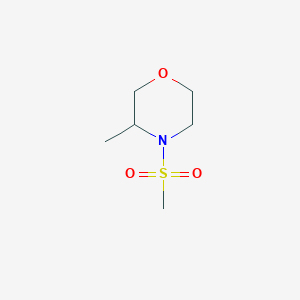
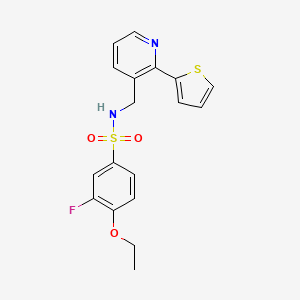
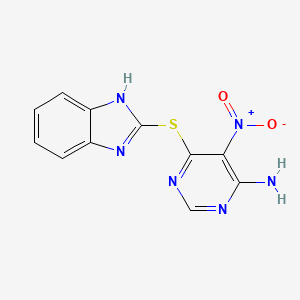


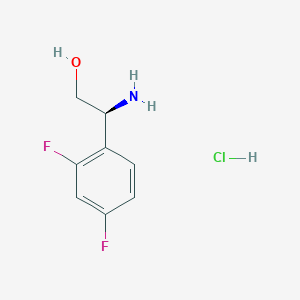
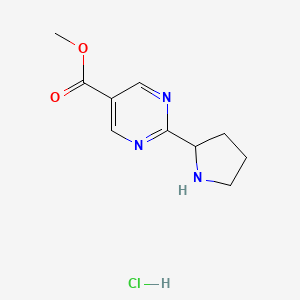
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)


![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)
![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)